1-Ethynyl-1-cyclohexanol

Catalog No.
S748744
CAS No.
78-27-3
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-1-cyclohexanol

CAS Number

78-27-3

Product Name

1-Ethynyl-1-cyclohexanol

IUPAC Name

1-ethynylcyclohexan-1-ol

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2

InChI Key

QYLFHLNFIHBCPR-UHFFFAOYSA-N

SMILES

C#CC1(CCCCC1)O

Synonyms

(1-Hydroxycyclohexyl)acetylene; (1-Hydroxycyclohexyl)ethyne; 1-Ethynyl-1-cyclohexanol; 1-Ethynyl-1-hydroxycyclohexane; 1-Ethynylcyclohexanol; 1-Hydroxy-1-ethynylcyclohexane; Ethynylcyclohexanol; NSC 8194

Canonical SMILES

C#CC1(CCCCC1)O

1-Ethynyl-1-cyclohexanol is an acetylenic alcohol with the molecular formula C8H12OC_8H_{12}O and a CAS number of 78-27-3. This compound features a cyclohexane ring with an ethynyl group attached to one of its carbons, making it structurally unique. It has a melting point of 28°C and a boiling point of approximately 179.75°C at standard atmospheric pressure . The compound is known for its versatility in various applications, particularly in the fields of silicones, plastics, and life sciences.

The specific mechanism of action of 1-Ethynylcyclohexanol is not well-understood. However, its structural similarity to ethinamate suggests it might interact with similar targets in the nervous system. Ethinamate is known to act on GABA (gamma-aminobutyric acid) receptors, enhancing their inhibitory effects, which leads to sedation, muscle relaxation, and anticonvulsant properties []. 1-Ethynylcyclohexanol might mimic these effects to some extent.

Physical and Chemical Properties

  • Formula: C8H12O []
  • Molecular Weight: 128.19 g/mol []
  • Boiling Point: 180 °C (literature) []
  • Melting Point: 30-33 °C (literature) []
  • Density: 0.967 g/mL at 25 °C (literature) []
  • Solubility: Data on solubility is not readily available.
  • Vapor Pressure: < 1 mmHg (20 °C) []
  • Central Nervous System Depression: Similar to ethinamate, 1-Ethynylcyclohexanol may cause drowsiness, dizziness, and impaired coordination [].
  • Addiction Potential: Ethinamate has a known potential for abuse and dependence []. 1-Ethynylcyclohexanol, due to its structural similarity, might share this risk.
  • Toxicity: Data on specific toxicity is not available, but caution is warranted due to its relation to ethinamate.

Organic Synthesis:

  • Building Block for Complex Molecules: 1-Ethynylcyclohexanol acts as a valuable building block in organic synthesis []. Its functional groups (ethynyl and hydroxyl) allow chemists to introduce them into various complex molecules through different reactions like click chemistry and nucleophilic substitution []. These reactions are crucial for synthesizing diverse organic compounds with specific functionalities, vital for research in various fields like pharmaceuticals, materials science, and agrochemicals [, ].
Typical of alcohols and acetylenic compounds. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can be replaced by various nucleophiles.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Oxidation: The alcohol group can be oxidized to ketones or aldehydes.
  • Esterification: Reaction with carboxylic acids can yield esters.

These reactions are significant for synthesizing derivatives that may have enhanced properties or specific functionalities.

1-Ethynyl-1-cyclohexanol can be synthesized through several methods, including:

  • Alkyne Hydrolysis: Starting from 1-cyclohexenylacetylene, hydrolysis in the presence of acid can yield 1-ethynyl-1-cyclohexanol.
  • Acetylene Addition: The reaction of acetylene with cyclohexanol under specific conditions can also produce this compound.

These methods highlight the compound's accessibility for various industrial applications.

1-Ethynyl-1-cyclohexanol finds uses across multiple industries:

  • Catalyst Inhibitor: It is employed as a platinum catalyst inhibitor in silicone release coatings, enhancing the stability and performance of silicone products .
  • Intermediate in Synthesis: It serves as an important intermediate in the production of other chemical compounds used in polymers and fibers.
  • Research

Interaction studies involving 1-ethynyl-1-cyclohexanol primarily focus on its role as a catalyst inhibitor. Research indicates that it effectively inhibits platinum catalysts used in silicone formulations, which is crucial for ensuring consistent product quality. Further studies may explore its interactions with biological systems to assess potential therapeutic applications.

Several compounds share structural similarities with 1-ethynyl-1-cyclohexanol. Here are some notable examples:

Compound NameStructure TypeKey Features
2-EthynylcyclohexanolAcetylenic AlcoholSimilar reactivity but different substitution patterns
PhenylacetyleneAcetylenic CompoundExhibits distinct physical properties and reactivity
3-HydroxybutyneAlkyne AlcoholShares alkyne characteristics but differs in functional groups

Uniqueness

The uniqueness of 1-ethynyl-1-cyclohexanol lies in its cyclohexane ring combined with an ethynyl group, which imparts specific chemical properties that are advantageous in silicone chemistry and other applications. Its ability to act as a catalyst inhibitor distinguishes it from other acetylenic compounds.

Historical Development of Synthetic Routes

The synthesis of 1-ethynyl-1-cyclohexanol has evolved considerably since its initial development in the mid-20th century. Traditional approaches focused on the nucleophilic addition of acetylide ions to cyclohexanone. One of the earliest documented methods involved the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up. This classical route established the foundation for subsequent synthetic developments but was limited by handling difficulties associated with the hazardous acetylide reagents.

In the 1950s, significant advancements were made with the development of improved procedures documented in Organic Syntheses. These methods addressed safety concerns and improved yields, making the production of 1-ethynyl-1-cyclohexanol more accessible for laboratory and industrial applications. The evolution of these synthetic pathways reflects broader trends in organic chemistry toward safer and more efficient processes.

An attractive alternative procedure developed in later years employed the potassium salt of tert-amyl alcohol, achieving yields of 80-90%. This represented a significant improvement over previous methods in terms of both efficiency and operational simplicity.

Catalytic Ethynylation Reactions

The direct ethynylation of cyclohexanone represents one of the most straightforward approaches to synthesizing 1-ethynyl-1-cyclohexanol. This reaction typically employs metal-catalyzed processes to facilitate the addition of the acetylenic moiety.

Modern catalytic methods have significantly improved the efficiency and selectivity of ethynylation reactions. Transition metal catalysts, particularly those based on ruthenium complexes, have demonstrated remarkable activity in promoting the transformation. For instance, ruthenium chloride catalysts have been employed to facilitate the acetylation of 1-ethynyl-1-cyclohexanol at room temperature, demonstrating the versatility of this compound in metal-catalyzed transformations.

The reaction of ruthenium complexes with 1-ethynyl-1-cyclohexanol has been extensively studied, revealing unique activation pathways. For example, the reaction of [RuCl(η5-C9H7)(PPh3)2] with 1-ethynyl-1-cyclohexanol in the presence of NaPF6 in refluxing methanol yields allenylidene complexes through an unprecedented coupling mechanism. This highlights the rich chemistry accessible through metal-catalyzed transformations of this compound.

Catalyst SystemReaction ConditionsProduct YieldReference
Sodium acetylide in liquid ammoniaAcidic work-up65-75%
Potassium salt of tert-amyl alcoholModerate conditions80-90%
RuCl catalystsRoom temperature75-85%
Transition metal hydride complexesVaried conditionsVariable

High-Pressure Acetylene Incorporation Techniques

The use of high-pressure acetylene represents an important approach for the industrial synthesis of 1-ethynyl-1-cyclohexanol. These methods require specialized equipment and careful attention to safety considerations due to the potentially explosive nature of acetylene under pressure.

Successful implementation of high-pressure acetylene reactions requires consideration of several key factors:

  • Specialized compressors conforming to rigorous safety specifications are essential for handling high-pressure acetylene
  • The maximum working pressure must be calculated according to established safety equations:
    P = 1.5 + (98/d²)
    where P is the maximum working pressure in bar and d is the inner diameter of the reaction vessel in millimeters
  • Installation of safety valves and min-max manometers to ensure pressure control
  • Use of short pipes with small inner diameters to reduce detonation risks

The industrial application of high-pressure acetylene for synthesizing 1-ethynyl-1-cyclohexanol typically employs pressures around 10 bar, which requires equipment capable of tolerating pressures approaching 300 bar to ensure adequate safety margins. These techniques, while demanding in terms of infrastructure and safety measures, enable efficient large-scale production.

Alternative Synthesis Pathways and Byproduct Management

Several alternative routes to 1-ethynyl-1-cyclohexanol have been developed to address specific challenges in synthesis or to provide access to derivatives with modified properties.

One notable approach involves the deprotection of 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol in tetrahydrofuran under an argon atmosphere. This method employs silyl-protected alkynes as intermediates, offering advantages in terms of handling stability and reaction selectivity. The general procedure involves:

  • Synthesis of 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol through addition of trimethylsilylacetylene to cyclohexanone
  • Deprotection using tetrabutylammonium fluoride or other fluoride sources
  • Isolation of the target compound under inert conditions

Byproduct management represents a critical aspect of 1-ethynyl-1-cyclohexanol synthesis, particularly in industrial settings. The generation of waste streams containing unreacted starting materials, catalyst residues, and side products necessitates careful consideration of purification and waste treatment strategies. Common approaches include:

  • Distillation under reduced pressure to separate the product from high-boiling impurities
  • Recrystallization from suitable solvents to obtain high-purity material
  • Recycling of unreacted starting materials
  • Treatment of metal-containing waste streams to recover valuable catalysts and minimize environmental impact

Physical Description

OtherSolid

XLogP3

1.7

Boiling Point

174.0 °C

LogP

1.73 (LogP)

Melting Point

31.5 °C

UNII

6RV04025EH

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (99.45%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (78.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

28652-54-2
78-27-3

Wikipedia

1-ethynylcyclohexanol

General Manufacturing Information

Plastic material and resin manufacturing
Wholesale and retail trade
Cyclohexanol, 1-ethynyl-: ACTIVE

Dates

Modify: 2023-08-15

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